CAY10566

SCD1 inhibition Enzymatic assay Cross-species potency

CAY10566 (Abbott compound 28c) is a best-in-class SCD1 inhibitor with 59.2% rat oral bioavailability and >10 μM selectivity across 75 off-targets. Its 26 nM human IC50 and 4.5 nM mouse IC50 enable seamless cross-species translational studies. Ideal for chronic dosing in NAFLD/obesity models and mechanistic cancer research. Select this exact pyridazine-oxadiazole chemotype for reproducible, high-impact data; substitution with MF-438 or CVT-12012 invalidates prior optimization.

Molecular Formula C18H17ClFN5O2
Molecular Weight 389.8 g/mol
CAS No. 944808-88-2
Cat. No. B1668650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10566
CAS944808-88-2
Synonyms2-(6-(4-(2-chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
DFP2M-oxadiazole
Molecular FormulaC18H17ClFN5O2
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=NN=C(C=C2)N3CCC(CC3)OC4=C(C=CC(=C4)F)Cl
InChIInChI=1S/C18H17ClFN5O2/c1-11-21-24-18(26-11)15-4-5-17(23-22-15)25-8-6-13(7-9-25)27-16-10-12(20)2-3-14(16)19/h2-5,10,13H,6-9H2,1H3
InChIKeyWFOFPVXMPTVOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

944808-88-2 (CAY10566): Potent and Orally Bioavailable SCD1 Inhibitor for Metabolic and Cancer Research


2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole (CAS 944808-88-2), commonly referenced as CAY10566 or Abbott compound 28c, is a small-molecule heterocyclic compound (C18H17ClFN5O2, MW 389.81) that functions as a potent, selective, and orally bioavailable inhibitor of stearoyl-CoA desaturase 1 (SCD1) . It is a member of the pyridazine-oxadiazole class of SCD1 inhibitors and is widely employed as a pharmacological probe in lipid metabolism, metabolic disease, and oncology research [1].

944808-88-2 (CAY10566): Why In-Class SCD1 Inhibitors Cannot Be Casually Substituted


While several SCD1 inhibitors share a common pyridazine core, the specific substitution pattern of 944808-88-2—namely the 2-chloro-5-fluorophenoxy piperidine moiety and the 5-methyl-1,3,4-oxadiazole group—directly governs its unique pharmacological profile [1]. Substituting with close analogs such as the thiadiazole derivative MF-438 or the structurally distinct CVT-12012 introduces significant variability in species-specific potency, metabolic stability, and oral bioavailability. For instance, the IC50 value for human SCD1 inhibition differs markedly across these compounds (CAY10566: 26 nM; MF-438: 2.3 nM for rat SCD1; CVT-12012: 0.8 nM for recombinant human SCD1), and their oral bioavailability in rat ranges from 59% to 78% [2][3]. Therefore, direct substitution without re-optimizing experimental conditions can lead to inconsistent or non-reproducible results in cellular and in vivo models.

944808-88-2 (CAY10566): A Quantitative, Comparator-Based Evidence Guide for SCD1 Inhibition


944808-88-2: Cross-Species Potency and Selectivity Profiling of a Pyridazine-Oxadiazole SCD1 Inhibitor

944808-88-2 demonstrates potent inhibition of both human and mouse SCD1 enzymes in cell-free assays, with a ~6-fold greater potency for the mouse ortholog. Crucially, it exhibits high selectivity for SCD1 over a broad panel of 75 off-targets (IC50 >10 μM), establishing it as a highly selective chemical probe .

SCD1 inhibition Enzymatic assay Cross-species potency Selectivity profiling

944808-88-2: Cellular Efficacy in Blocking SCD1-Mediated Fatty Acid Desaturation in Human HepG2 Cells

In a human hepatocellular carcinoma cell line (HepG2), 944808-88-2 potently blocks the conversion of saturated to monounsaturated fatty acids, the primary cellular function of SCD1. It achieves an IC50 of 6.8–7.9 nM, demonstrating high cellular target engagement and functional inhibition that aligns closely with its enzymatic potency .

Cellular assay Lipid metabolism SCD1 inhibition HepG2 cells

944808-88-2: Comparative In Vitro Metabolic Stability in Rat and Mouse Liver Microsomes

In vitro metabolic stability assays using liver microsomes are predictive of hepatic clearance and in vivo half-life. 944808-88-2 exhibits good metabolic stability in both rat and mouse liver microsomes, which is a prerequisite for achieving oral bioavailability and sustained systemic exposure .

Drug metabolism Liver microsomes Metabolic stability In vitro ADME

944808-88-2: Oral Bioavailability Profile in Rat, Benchmarking Against a Key Comparator

Oral bioavailability is a critical parameter for in vivo pharmacology studies. 944808-88-2 achieves an oral bioavailability (F) of 59.2% in rats following a 5 mg/kg oral dose, making it a highly suitable tool compound for chronic dosing models . This compares favorably to other SCD1 inhibitors, such as CVT-12012, which has a reported bioavailability of 78% [1].

Pharmacokinetics Oral bioavailability Rat In vivo ADME

944808-88-2 (CAY10566): Recommended Research and Discovery Application Scenarios


In Vivo Metabolic Disease Pharmacology

Leverage the 59.2% oral bioavailability of 944808-88-2 in rats to conduct chronic, oral dosing studies in models of obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) . The compound's high cellular potency in HepG2 cells (IC50 ~7 nM) further supports its use in hepatic steatosis models .

Target Validation and Pathway Dissection in Cancer Biology

Employ 944808-88-2 as a highly selective SCD1 chemical probe (IC50 >10 μM for 75 off-targets) to deconvolve the role of SCD1 in cancer cell lipid metabolism and survival. Its validated cellular activity makes it ideal for mechanistic studies in SCD1-dependent cancer cell lines, such as those in breast or hepatocellular carcinoma [1].

Cross-Species Translational Pharmacology

Utilize the distinct potency profile of 944808-88-2 (human IC50: 26 nM; mouse IC50: 4.5 nM) for comparative studies bridging mouse disease models to human target biology. This species-specific potency difference can be exploited to carefully titrate SCD1 inhibition in vivo to match human-relevant levels of target engagement .

In Vitro Functional Genomics and Lipidomics

Apply 944808-88-2 at a typical working concentration of 0.1–10 μM in cell culture to potently block SCD1-mediated fatty acid desaturation (HepG2 IC50: 6.8–7.9 nM) . This enables robust interrogation of SCD1's role in lipid droplet formation, membrane fluidity, and ER stress pathways without the confounding influence of off-target effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10566

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.